molecular formula C14H11Cl2N3O3 B5746817 N-(2,4-dichlorobenzyl)-N'-(3-nitrophenyl)urea

N-(2,4-dichlorobenzyl)-N'-(3-nitrophenyl)urea

Cat. No.: B5746817
M. Wt: 340.2 g/mol
InChI Key: QVNXEAOEOSGGNW-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-N’-(3-nitrophenyl)urea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorobenzyl group and a nitrophenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorobenzyl)-N’-(3-nitrophenyl)urea typically involves the reaction of 2,4-dichlorobenzylamine with 3-nitrophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-(2,4-dichlorobenzyl)-N’-(3-nitrophenyl)urea may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as solvent recovery, product isolation, and purification to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the quality of the product.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dichlorobenzyl)-N’-(3-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-N’-(3-nitrophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-N’-(3-nitrophenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

  • N-(2,4-dichlorobenzyl)-N’-(4-nitrophenyl)urea
  • N-(2,4-dichlorobenzyl)-N’-(2-nitrophenyl)urea
  • N-(3,4-dichlorobenzyl)-N’-(3-nitrophenyl)urea

Comparison: N-(2,4-dichlorobenzyl)-N’-(3-nitrophenyl)urea is unique due to the specific positioning of the dichlorobenzyl and nitrophenyl groups. This positioning can influence the compound’s reactivity, biological activity, and potential applications. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research and development.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-(3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O3/c15-10-5-4-9(13(16)6-10)8-17-14(20)18-11-2-1-3-12(7-11)19(21)22/h1-7H,8H2,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNXEAOEOSGGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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